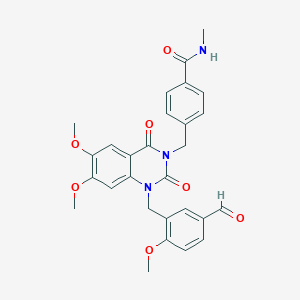

4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

Description

The compound 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide is a quinazoline derivative characterized by a 1,2-dihydroquinazoline-2,4-dione core. Key structural features include:

- 6,7-Dimethoxy groups: Electron-donating substituents that enhance solubility and influence electronic properties.

- 5-Formyl-2-methoxybenzyl substituent: A benzyl group with a formyl (aldehyde) moiety at the 5-position and a methoxy group at the 2-position, introducing both polarity and reactivity.

While specific biological data for this compound is unavailable in the provided evidence, its structural complexity suggests tailored electronic and steric properties compared to simpler analogs.

Properties

Molecular Formula |

C28H27N3O7 |

|---|---|

Molecular Weight |

517.5 g/mol |

IUPAC Name |

4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-methylbenzamide |

InChI |

InChI=1S/C28H27N3O7/c1-29-26(33)19-8-5-17(6-9-19)14-31-27(34)21-12-24(37-3)25(38-4)13-22(21)30(28(31)35)15-20-11-18(16-32)7-10-23(20)36-2/h5-13,16H,14-15H2,1-4H3,(H,29,33) |

InChI Key |

ILALUQZGZNUUKG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide typically involves multiple steps:

Formation of the Quinazoline Core: This step involves the condensation of appropriate aniline derivatives with formamide or formic acid under acidic conditions to form the quinazoline ring.

Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using 5-formyl-2-methoxybenzyl chloride and an aluminum chloride catalyst.

Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with N-methylbenzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and formyl groups.

Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

Reduction: Reduced derivatives with hydrogenated quinazoline cores.

Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, this compound can be used to study the interactions of quinazoline derivatives with various biological targets, including enzymes and receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit enzyme activity by binding to the active site, while the benzamide moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Triazoles () : Sulfonyl and fluorine substituents enhance electron-withdrawing effects, influencing tautomeric equilibria and stability.

- Benzimidazoles () : Lower yield (36%) may reflect steric challenges during synthesis.

Substituent Effects on Physicochemical and Spectral Properties

Functional groups critically impact solubility, reactivity, and spectral signatures:

The target compound’s formyl and methoxy groups synergistically enhance polarity compared to acetyl or methyl substituents in analogs.

Biological Activity

The compound 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide , a quinazoline derivative, has garnered attention for its potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that may influence various biological pathways.

Chemical Structure and Properties

- Molecular Formula : C30H31N3O7

- Molecular Weight : 545.592 g/mol

- IUPAC Name : 4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-methylbenzamide

The biological activity of this compound is attributed to its interaction with various molecular targets. Initial studies suggest that it may act on multiple pathways, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.

- Receptor Interaction : It may bind to certain receptors in the body, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Recent research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:

- Case Study : A study evaluated the antiproliferative effects of various quinazoline derivatives on human cancer cell lines. The results indicated that compounds similar to the target compound showed IC50 values ranging from 10 to 50 µM against multiple cancer types, suggesting a robust anticancer potential .

Antimicrobial Activity

Quinazoline derivatives have also been reported to possess antimicrobial properties:

- Case Study : A series of N-benzyl amides derived from salinomycin demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. The most active compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL .

Comparative Analysis of Biological Activities

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| Target Compound | 10 - 50 | <10 |

| Salinomycin Derivative | 15 - 30 | <10 |

| Other Quinazolines | 20 - 60 | <15 |

Q & A

Q. What are the key synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions (e.g., benzylation of quinazolinone cores) and condensation reactions. Critical parameters include temperature control (e.g., reflux at 75–110°C), solvent selection (DMF or dichloromethane for polar intermediates), and reaction time optimization (5–10 hours for cyclization steps). Purification via column chromatography and recrystallization ensures high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- NMR spectroscopy (¹H/¹³C) confirms regioselectivity of substitutions (e.g., methoxy groups at C6/C7).

- HPLC monitors reaction progress and purity (≥98% by reverse-phase C18 columns).

- Mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]+ ion at m/z 578.2).

- Melting point analysis ensures batch consistency (e.g., 160–165°C) .

Q. How can researchers address solubility challenges during in vitro assays?

Solubility is enhanced using co-solvents (e.g., DMSO:water 1:9 v/v) or formulation with cyclodextrins. Pre-assay sonication (15–30 min) and dynamic light scattering (DLS) assess colloidal stability. Solubility parameters (logP ≈ 2.8) guide solvent selection .

Q. What strategies ensure stability under varying pH and temperature conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., hydrolysis of the formyl group). Buffered solutions (pH 7.4 PBS) and lyophilization improve long-term storage .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data across assay formats?

- Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays).

- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based viability (e.g., MTT vs. apoptosis markers).

- Data normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) to minimize batch variability .

Q. What computational strategies predict target interactions and selectivity?

- Molecular docking : Screen against kinase domains (e.g., PDB: 4HX3) to prioritize targets.

- MD simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns) and key residues (e.g., hinge-region hydrogen bonds).

- Free energy calculations (MM/GBSA) : Rank binding affinities (ΔG < -8 kcal/mol for high selectivity) .

Q. How to design a structure-activity relationship (SAR) study for substituent optimization?

- Functional group replacement : Modify the 5-formyl group to amides or hydrazones to assess impact on potency.

- Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., quinazolinone carbonyls).

- In vitro profiling : Test derivatives against panels of kinases or GPCRs to map selectivity .

Q. What methodologies identify metabolites and degradation pathways?

- LC-HRMS/MS : Detect phase I metabolites (e.g., demethylation at methoxy groups).

- Isotopic labeling : Trace formyl group oxidation to carboxylic acids.

- CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4-mediated clearance) .

Q. How to address synthetic by-products and regiochemical ambiguities?

Q. What experimental designs validate functional group reactivity (e.g., formyl derivatization)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.